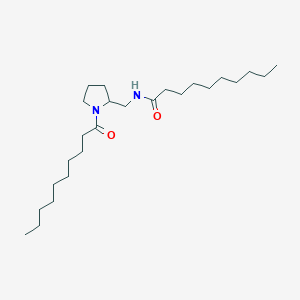
Ethyl 4-amino-1-isopropyl-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-amino-1-isopropyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-1-isopropyl-1H-pyrrole-2-carboxylate typically involves the condensation of a suitable amine with a pyrrole derivative. One common method includes the reaction of 2,5-dimethoxytetrahydrofuran with isopropylamine in the presence of a catalytic amount of iron (III) chloride, followed by esterification with ethyl chloroformate . The reaction conditions often require refluxing in an appropriate solvent such as methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps such as crystallization or chromatography are optimized to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-amino-1-isopropyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the pyrrole ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted pyrrole derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Ethyl 4-amino-1-isopropyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 4-amino-1-isopropyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A saturated analog of pyrrole with similar biological activities.
Pyrrole-2-carboxylate: A simpler analog without the amino and isopropyl groups.
Uniqueness
Ethyl 4-amino-1-isopropyl-1H-pyrrole-2-carboxylate is unique due to the presence of both the amino and ester functional groups, which provide versatility in chemical reactions and potential biological activities. Its isopropyl group also adds steric hindrance, influencing its reactivity and interaction with biological targets.
Propiedades
Fórmula molecular |
C10H16N2O2 |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
ethyl 4-amino-1-propan-2-ylpyrrole-2-carboxylate |
InChI |
InChI=1S/C10H16N2O2/c1-4-14-10(13)9-5-8(11)6-12(9)7(2)3/h5-7H,4,11H2,1-3H3 |
Clave InChI |
JUQSUPUCPSMFQK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=CN1C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-(Methylthio)ethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12884493.png)
![2-(Difluoromethoxy)benzo[d]oxazole-4-carboxylic acid](/img/structure/B12884506.png)

![4-(3-(2,5-Difluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12884515.png)
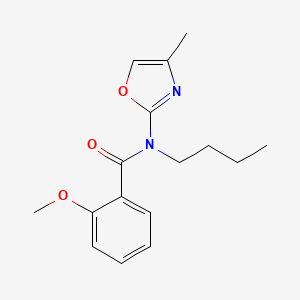
![6-Methyl-7-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12884523.png)
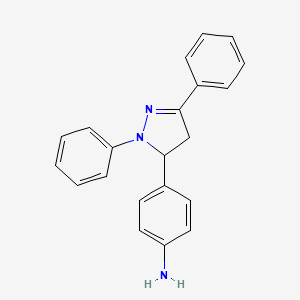

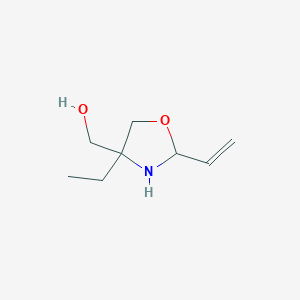
![1-[4-amino-5-(3-methoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B12884555.png)
![5-Methoxy-2,3,3-trimethyl-3H-pyrrolo[3,2-b]pyridine](/img/structure/B12884561.png)
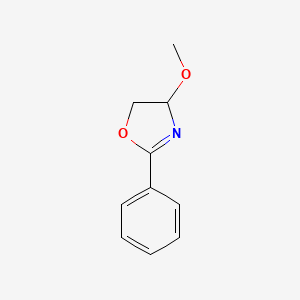
![(1-Methyl-1H-pyrrolo[3,2-b]pyridin-2-yl)methanamine](/img/structure/B12884572.png)
